In-Depth Technical Guide: Synthesis and Characterization of 2-Bromo-3-methoxy-2,3-dimethylbutane (CAS: 17678-92-1)
In-Depth Technical Guide: Synthesis and Characterization of 2-Bromo-3-methoxy-2,3-dimethylbutane (CAS: 17678-92-1)
Executive Summary
In the realm of synthetic organic chemistry, highly substituted bromo-ethers serve as critical intermediates for complex molecule construction and as model systems for physical organic studies. This whitepaper provides a comprehensive, field-proven guide to 2-Bromo-3-methoxy-2,3-dimethylbutane (CAS Registry Number:)[1]. Drawing upon foundational mechanistic studies and modern microwave-assisted methodologies, this document outlines the fundamental causality behind its synthesis, self-validating experimental workflows, and rigorous analytical characterization standards designed for researchers and drug development professionals.
Chemical Identity & Physical Properties
Understanding the foundational properties of the target molecule is the first step in designing a robust synthetic workflow. The highly branched nature of this compound imparts unique steric properties that dictate its reactivity[1].
| Parameter | Specification |
| Chemical Name | 2-Bromo-3-methoxy-2,3-dimethylbutane |
| CAS Registry Number | 17678-92-1 |
| Molecular Formula | C 7 H 15 BrO |
| Molecular Weight | 195.10 g/mol |
| Structural Class | Aliphatic Halogenated Ether |
| Appearance | Colorless to pale yellow liquid |
Mechanistic Causality: The Bromonium Ion Intermediate
The synthesis of 2-bromo-3-methoxy-2,3-dimethylbutane from 2,3-dimethyl-2-butene (tetramethylethylene) is a textbook example of electrophilic addition trapped by a nucleophilic solvent.
As originally elucidated in the seminal work on stable carbonium ions by [2], the high degree of methyl substitution on the alkene backbone provides immense steric and inductive stabilization to the intermediate bridged halonium ion.
Causality in Reaction Design: Why do we use methanol as both the solvent and a reactant? The bridged bromonium ion formed from tetramethylethylene is highly stable against spontaneous collapse into an open carbocation (which would lead to unwanted skeletal rearrangements), but it remains highly susceptible to nucleophilic attack. Methanol is deliberately chosen because its overwhelming molar excess outcompetes trace bromide ions for the electrophilic carbon. Methanol attacks the bromonium ion from the opposite face (anti-addition), ensuring that the methoxy-ether is the exclusive product rather than a 1,2-dibromide byproduct.
Caption: Mechanistic pathway of bromomethoxylation via a bridged bromonium ion intermediate.
Experimental Workflows: Self-Validating Systems
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each critical step includes a built-in diagnostic checkpoint to confirm success before proceeding to the next phase.
Protocol A: Conventional Solution-Phase Bromomethoxylation
This approach utilizes N-Bromosuccinimide (NBS) as a controlled source of electrophilic bromine.
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Step 1: Substrate Preparation. Dissolve 10 mmol of 2,3-dimethyl-2-butene in 30 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
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Step 2: Electrophile Addition. Cool the flask to 0 °C. Add 10.5 mmol of NBS in small portions over 15 minutes.
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Causality: NBS provides a steady, low concentration of electrophilic bromine, minimizing dibromide formation.
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Self-Validation Checkpoint: The reaction mixture should turn slightly yellow upon each addition and quickly fade to colorless as the intermediate bromonium ion is consumed by methanol. A persistent yellow tint indicates the complete consumption of the alkene.
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Step 3: Reaction Propagation. Remove the ice bath and stir at room temperature for 2 hours.
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Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a KMnO 4 stain. The starting alkene readily reduces KMnO 4 (yellow spot). The reaction is validated as complete when this spot completely disappears, as the saturated product will not reduce the stain.
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Step 4: Quench and Isolation. Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate. Extract with diethyl ether (3 x 20 mL), dry over anhydrous MgSO 4 , and concentrate under reduced pressure to yield the product.
Protocol B: Microwave-Assisted Polymer-Supported Synthesis
Modern high-throughput environments favor solid-supported reagents to eliminate tedious aqueous workups. This protocol adapts the methodology described by [3], utilizing a polymer-supported bromine chloride resin.
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Step 1: Reagent Setup. Add 1 mmol of 2,3-dimethyl-2-butene to 10 mL of methanol in a microwave-safe reaction vessel.
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Step 2: Solid-Phase Reagent Addition. Add 1 g of polymer-supported bromine chloride resin (containing ~1.6 mmol Br)[3].
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Step 3: Microwave Irradiation. Irradiate the mixture in a modified microwave oven fitted with a reflux condenser for 2–5 minutes.
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Causality: Rapid dielectric heating accelerates the polarization of the Br-Cl bond on the resin, facilitating immediate electrophilic attack and driving the reaction to completion in a fraction of the standard time[3].
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Step 4: Isolation. Filter the reaction mixture to remove the resin and wash the beads with methanol (3 x 10 mL)[3].
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Self-Validation Checkpoint: The physical state of the reaction validates the workup. Because the spent reagent remains covalently bound to the macroscopic polymer beads, a simple filtration completely separates the byproducts. A clear, colorless filtrate confirms successful isolation. Evaporate the solvent to obtain the pure product.
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Caption: Step-by-step workflow for the microwave-assisted polymer-supported synthesis.
Analytical Characterization
Because 2-bromo-3-methoxy-2,3-dimethylbutane is a sterically congested, fully substituted aliphatic ether, its analytical profile is highly distinct and easily verifiable via standard spectroscopic techniques[4].
| Analytical Method | Expected Value / Diagnostic Feature |
| 1 H NMR (CDCl 3 , 400 MHz) | δ 3.25 (s, 3H, -OCH 3 ) δ 1.75 (s, 6H, -C(Br)(CH 3 ) 2 ) δ 1.25 (s, 6H, -C(OCH 3 )(CH 3 ) 2 ) |
| 13 C NMR (CDCl 3 , 100 MHz) | δ 49.5 (-OCH 3 ) δ 77.2 (-C -OCH 3 ) δ 68.5 (-C -Br) δ 27.0, 21.5 (-CH 3 groups) |
| Mass Spectrometry (EI) | m/z 194 [M] + and 196[M+2] + (approx. 1:1 ratio, definitively confirming mono-bromination via the characteristic 79 Br/ 81 Br isotopic distribution) |
References
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Olah, G.A.; Bollinger, J.M. "Stable Carbonium Ions. XLVIII. Halonium Ion Formation via Neighboring Halogen Participation. I. Alkyl- and Aryl-Substituted Bromonium and Chloronium Ions." Journal of the American Chemical Society, 1967, 89(18), 4744–4746. URL:[Link]
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Gopalakrishnan, G.; Kasinath, V.; Pradeep Singh, N.D.; Santhana Krishnan, V.P.; Anand Solomon, K.; Rajan, S.S. "Microwave Assisted Regioselective Bromomethoxylation of Alkenes Using Polymer Supported Bromine Resins." Molecules, 2002, 7(5), 412-419. URL:[Link]
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Common Chemistry - CAS Registry. "2-Bromo-3-methoxy-2,3-dimethylbutane." American Chemical Society. URL:[Link]
Sources
- 1. 2-bromo-3-methoxy-2,3-dimethylbutane | CAS#:17678-92-1 | Chemsrc [chemsrc.com]
- 2. Chapter 3. Part (ii) Reaction mechanisms - Annual Reports Section "B" (Organic Chemistry) (RSC Publishing) [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Microwave Assisted Regioselective Bromomethoxylation of Alkenes Using Polymer Supported Bromine Resins [mdpi.com]
